Journal Name:Journal of the Royal Society of New Zealand
Journal ISSN:0303-6758
IF:2.47
Journal Website:http://www.tandfonline.com/toc/tnzr20/current
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:17
Publishing Cycle:Quarterly
OA or Not:Not
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-06-21 , DOI: 10.1007/s13726-023-01193-6
Using fibers in concrete is an effective method to enhance the tensile behavior and energy absorption capacity of concrete structures. Synthetic fibers derived from petroleum products, such as polypropylene fibers, are preferred in concrete due to their low cost, easy workability, high strength, low density, and immense chemical resistance. Depending on their length and performance in concrete, polypropylene fibers can be classified into microfibers and macrofibers. This study investigates the change in fresh and hardened properties of concrete mixtures containing macro synthetic polypropylene fibers (PPF). The study presents a comparative examination of the slump values of concrete mixtures by using five different ratios in a range of 0.1–0.5% of the total volume in the mixtures. Furthermore, it specifies the mechanical, dimensional stability, and durability properties of the mixtures. The present study reveals three key findings: first, the addition of PPF to the mixtures that leads to a minor change in the compressive strength, flexural strength, and modulus of elasticity while significantly increases the splitting tensile strength and ductility. Second, the findings suggest that the increase in fiber ratio of the concrete mixtures reduces both the weight-loss values caused by abrasion and the length-change values caused by drying shrinkage, thus improving the durability performance. Finally, the current study found a positive effect on the dimensional stability of the mixtures.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-05-19 , DOI: 10.1007/s13726-023-01174-9
The kinetics and isotherms of Cr(VI) removal from sulfate solution by two polymer inclusion membranes (PIMs) composed of poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), as a polymer base, and trihexyltetradecylphosphonium chloride (Cyphos® IL 101) or trioctylmethylammonium chloride (Aliquat® 336) with a weight percent ratio of 50/50 were investigated. This investigation was done based on batch extraction experiments. It was suggested that a Cr(VI) uptake is followed by an anion exchange mechanism, in which the chloride ion of the extractants is replaced by HCrO4− species. A pseudo-second-order model could predict the adsorption kinetic behaviour well, and the kinetic tests showed that the adsorption of Cr(VI) onto the studied PIMs occurred based on a chemisorption process. The maximum adsorption capacities of Cr(VI) on PIMs including Cyphos® IL101 and Aliquat® 336 were experimentally determined as 72.55 and 70.85 mg Cr/g PIM, respectively. The experimental results were fitted using Langmuir, Freundlich, and Dubinin-Radushkevich (D-R) isotherm models to find out the best model for predicting the isotherms of uptake of Cr(VI) by the studied PIMs. It was found that the adsorption isotherm was best matched by the Langmuir equation. The maximum adsorption capacity value (qmax) calculated by the Langmuir model was 72.99 and 73.53 mg Cr(VI) per gram of PVDF-HFP/Cyphos® 101 and PVDF-HFP/Aliquat® 336 PIMs, respectively. The isotherm parameters value 0 8 showed that the Cr(VI) adsorption onto the prepared PIMs is favorable and chemisorption.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-03-20 , DOI: 10.1007/s13726-023-01163-y
The influence of acrylonitrile–butadiene rubber (NBR) and organoclay (OMMT) contents on the physical gelation of the uncured poly(ethylene-co-vinyl acetate) (EVA)/NBR blends and their OMMT-filled nanocomposites were investigated using the Winter–Chambon method. The rheological results revealed that the storage modulus, loss modulus and complex viscosity values increased with the increase in the rubber and OMMT contents in the blends and nanocomposites, respectively. The three parameters for the pristine NBR were lower than those of the nanocomposites having 3 wt% OMMT and beyond. The parameters of gel point (Pg), relaxation exponent (n), gel strength (Sg) and fractal dimension (df) of the network were estimated at the sol–gel transition. The results showed that no gel point could be clearly detected using the Winter–Chambon method for the unfilled blend in the range 20–60 wt% NBR. In contrast, Pg was found to take place at about 3.9 wt% OMMT for the uncured nanocomposite. The n and Sg values were calculated to be about 0.376 and 32,040 ± 940 Pa.sn, respectively. Moreover, the estimated df value pointed out that the physical gel formed throughout the uncured nanocomposites behaved as if the excluded volume interactions were almost screened. The values of the surface free energy, work of adhesion, interfacial free energy, spreading coefficient and Girifalco–Good's interaction parameters were also worked out for the blends and nanocomposites, using the contact angle data of water. The results revealed that the hydrophilicity of the materials increased with the increase of OMMT content.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-03-31 , DOI: 10.1007/s13726-023-01170-z
The strategies that have been developed to improve the utility of poly(lactic acid) (PLA) in packaging materials were examined. This study has focused on two potential solutions: the addition of a plasticizer and the use of nanoclays under optimal conditions. Triacetin (TA) as a plasticizer (10 and 20% by wt) and modified nanoclays (C30B and C20A) as reinforcing agents (1 and 3% by wt) were incorporated into the PLA matrix. The PLA-based films were prepared through solvent-casting method. The nanocomposite films] characteristics including tensile properties, moisture content (MC), water vapor permeability (WVP), swelling, stability, FTIR spectra, optical properties, thermogravimetric analysis (TGA), and X-ray diffraction (XRD) were investigated. The results demonstrated that both TA and nanoclays led to an increase in the elongation-at-break (Eab) and tensile strength (TS) of PLA films. In addition, the films with TA of 20% (by wt) showed the highest Eab (78.5%). By adding nanoclays, a decrease in WVP, stability, and light transmission, and an increase in MC, swelling, and opacity of the PLA-based films were observed. PLA films with 3% (by wt) of C20A and 10% (by wt) of TA contents showed the lowest WVP (1.06 × 10–10 g/m.s Pa). Furthermore, the film containing 3% (by wt) of C30B and 20% (by wt) of TA displayed the highest MC (19.4%). XRD analysis approved that an intercalated conformation was created in the nanocomposites during the incorporation process. The TGA showed a slight improvement in thermal stability of the nanocomposite films compared to a neat PLA film. This study confirmed that the PLA-based films prepared by incorporating an optimal amount of TA and the nanoclays (C20A and C30B) into the PLA matrix are promising materials for food packaging applications.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-02-22 , DOI: 10.1007/s13726-023-01151-2
This work aims to elaborate composites based on polystyrene (PS) reinforced with CaO/CaCO3 particles produced from snail shell powder (SSP) using the free air casting method. The developed composites (PS/SSP) with different percentages of SSP (1, 5, 7, and 10% (by wt)), were characterized in terms of thermal, flow, mechanical properties, and structural and morphological examinations using differential scanning calorimetry (DSC), viscometry, tensile and hardness tests, and Fourier transform infrared (FTIR) and optical microscopy, respectively. Addition of SSP particles increased the viscosity of the PS matrix by 8.21%, and the mechanical tests indicated 70% and 40% rise in Young's modulus and hardness, respectively, for the PS/SSP composite containing 10% (by wt) SSP particles. Thermal analysis revealed 36 and 16% rise in the glass transition (Tg) and the degree of cristallinity (XC) of the composites compared to pure PS, respectively. The morphological examinations showed that a 10% (by wt) of SSP particles were well dispersed within the PS matrix confirming, thus, the results obtained in the previous analyses. CaO/CaCO3 particles produced from SSP by mechanochemical process and heated thermally improved the PS properties. Therefore, SSP can be considered as a cheap and renewable biosource of CaO/CaCO3 particles that can be used for PS and other polymer matrices.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-06-28 , DOI: 10.1007/s13726-023-01197-2
The surface imprinting polymers (HKUST-1@MIPs) were synthesized by molecular imprinting technology. Using the metal–organic framework (HKUST-1) as the carrier, 4-methylumbelliferyl acetate as alternative templates for aflatoxins, and molecularly imprinted polymers polymerized on the surface of HKUST-1. The adsorption capacity (6.0 μg·mg−1) and adsorption rate (adsorption equilibrium reached within 5 min) of HKUST-1@MIPs for aflatoxins were studied. HKUST-1@MIPs were used as adsorbents to prepare surface-imprinted solid-phase extraction columns (HKUST-1@MIPs SPE columns). The extraction conditions of HKUST-1@MIPs SPE columns were optimized, and the reliability of the method was verified by HPLC–FD technique. Water was chosen as the wash solution and methanol as the eluent with an elution volume of 2 mL. The linear range of the method was 0.5–20 μg·kg−1 with R2 = 0.9991–0.9996. The detection limits of aflatoxins (G2, G1, B2, and B1) were 0.05, 0.02, 0.03, and 0.05 μg·kg−1, respectively. The limits of quantification were 0.2, 0.1, 0.15, and 0.3 μg·kg−1, accordingly. The spiked recovery of aflatoxins (G2, G1, B2, and B1) was 92.5%-118.4%, and the relative standard deviation was 3.14%-6.03%. It had been verified that the self-made solid-phase extraction column had high stability and reusability and could be used for at least six times. Comparing the HKUST-1@MIPs SPE and immunoprophylactic columns, a low-cost, easy-to-operate, and sensitive method was developed for detecting trace aflatoxins in food by combining with HPLC–FD technique.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-06-27 , DOI: 10.1007/s13726-023-01194-5
In this work, asymmetrically poly(L-lactic acid)/poly(ethylene oxide) (PLLA/PEO) electrospun scaffolds were incorporated with novel mesoporous TiO2–alendronate nanoparticles loaded with dexamethasone (Dex–TiO2–ALN). The impact of nanoparticle incorporation on the fibers morphology and mechanical properties of the scaffolds was evaluated using FESEM technique and tensile stress assessments, respectively. After the investigation of the release behavior of the scaffolds, in vitro cell studies were performed employing MTT assay for cell viability assessment. Additionally, alkaline phosphatase (ALP) activity and calcium deposition assays were carried out for the potential determination of the osteogenic differentiation of the fabricated scaffolds on human adipose tissue-derived mesenchymal stem cells (hA-MSCs). The results showed that the incorporation of the nanoparticles decreased the average diameter of the electrospun fibers from 693 nm for the neat PLLA/PEO scaffold to 640 nm and 643 nm for the scaffolds containing TiO2–alendronate (TiO2–ALN) and Dex–TiO2–ALN nanoparticles, respectively. However, the surface morphology of the fibers did not changed significantly. According to the mechanical test results, the maximum strengths at breakpoint were 1.20, 1.27, and 1.28 MPa for the neat PLLA/PEO mat and its TiO2–ALN and Dex–TiO2–ALN-reinforced samples, respectively. The release profile showed an initial burst release around 11% of initial loaded Dex after 72 h, followed by a gradual increase to 38.23% at the end of the release period. Moreover, introducing Dex–TiO2–ALN nanoparticles improved cell viability, ALP activity, and calcium deposition as well as notified the importance of scaffold engineering for biomedical applications.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-06-24 , DOI: 10.1007/s13726-023-01189-2
Molecular imprinting has shown significant advances in the recognition and separation of small molecules. This technology has been proposed for different applications, including solid-phase extraction, stationary phases in HPLC, chemical sensing, drug-delivery systems, passive sampling, among others. However, imprinting of biological macromolecules with increased structural complexity is still challenging. In this work, CaCO3 microparticles were synthesized using a precipitation method and employed as a novel support for the preparation of molecularly imprinted polymers (MIPs) towards a model protein (bovine serum albumin, BSA), through the polymerization of dopamine. Microparticles exhibited a rhombohedral morphology and a narrow size distribution (2.5 ± 0.4 µm). Reaction times showed to increase the polydopamine coating thickness, the MIP adsorption capacities, and the impression efficiency, reaching values of 5.1 nm, 50.2 ± 5.9 mg BSA/g sample, and 8.1 after 24 h, respectively. In addition, lower adsorption capacities were observed against proteins with similar physicochemical properties, such as ovalbumin (25.07 ± 2.5 mg/g) and casein (19.62 ± 7.01 mg/g). The adsorption kinetic assay indicated that MIPs present the highest BSA adsorption capacity after 1 h. In this regard, a methodology that offers a simple approach for the synthesis of materials designed for the specific recognition and separation of biological molecules is presented. The microparticles developed represent a potential use for protein separation in applications such as stationary phase in liquid chromatography.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-06-04 , DOI: 10.1007/s13726-023-01181-w
Polypropylene wastes were used to prepare carboxylated (CPP) and sulfonated (SPP) microparticles for the adsorption of Mn (II) from aqueous media. The microparticles derivatized with nitric or sulfuric acid were characterized in terms of their physico-chemical properties. The generated functional groups on CPP (–COOH and –NO2) and SPP (–COOH, –SO3H, and C = C) enhanced the adsorption of metal ions. The adsorption behavior of Mn (II) ions on the derivatized microparticles was studied under different conditions: Solution pH, polymer dose, contact time, initial concentration of Mn (II) ions, and temperature. Application of kinetics and equilibrium models to the data revealed that the adsorption processes followed pseudo-second order reactions and the Langmuir isotherm. SPP achieved a higher maximum adsorption capacity (9.15 mg g−1) than CPPs (5.51 mg g−1). Therefore, sulfonation was considered the most efficient approach to produce a suitable surface functionality for the removal of metal ions from aqueous solutions. However, thermodynamic studies showed that all adsorption processes are spontaneous and feasible (ΔG = − 1.32 and − 1.46 kJ mol−1 at 20 °C for CPP and SPP, respectively), which ensure the possibility of employing acid-derivatized PP microparticles for metal removal.Graphical abstract
Journal of the Royal Society of New Zealand ( IF 2.47 ) Pub Date: 2023-05-10 , DOI: 10.1007/s13726-023-01178-5
Lanthanum terephthalate (LTP) was synthesized using lanthanum nitrate, p-phthalic acid, and sodium hydroxide as raw materials. The products were characterized by elemental analysis and FTIR. LTP was compounded with other stabilizers for a better effect. The effects of LTP on the thermal stability and discoloration of polyvinyl chloride (PVC) were studied by the Congo red experiment and thermal aging test. The dynamic thermal stability was studied through electrical conductivity and torque rheological tests, and the mechanical properties of the material were tested through the tensile test. Using LTP as the heat stabilizer for PVC, the anti-discoloration performance was poor, but the long-term stability was satisfactory (up to 24 min). LTP was used as the main stabilizer and mixed with calcium stearate, zinc stearate (ZnSt2), and pentaerythritol (PER) to obtain the best compound rare-earth thermal stabilizer. When the compounding scheme was LTP:ZnSt2:PER = 3:1:1, the stabilizer exhibited excellent antidiscoloration and long-term static stability (up to 39 min), which ensured excellent dynamic thermal stability, processing, and mechanical properties. The thermal stability mechanism results confirmed that LTP could absorb HCl gas freed by the decay of PVC to generate LaCl3, which lessened the catalysis of the HCl gas, thereby inhibiting PVC degradation.Graphical abstract
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
综合性期刊4区 | MULTIDISCIPLINARY SCIENCES 综合性期刊4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.40 | 35 | Science Citation Index Science Citation Index Expanded | Not |
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